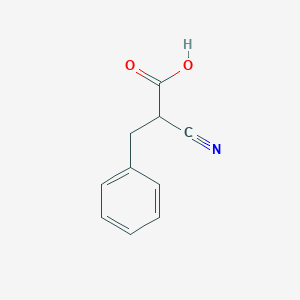

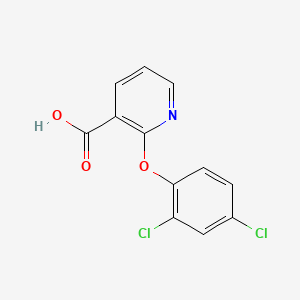

3,5-Dichloro-2'-thiomorpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

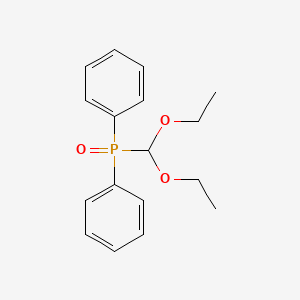

DTMBP possesses unique photochemical properties that enable the formation of a biradicaloid triplet state, leading to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Chemical Reactions Analysis

The unique photochemical properties of DTMBP enable the formation of a biradicaloid triplet state. This leads to hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation.Physical And Chemical Properties Analysis

DTMBP is an organic compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol . It has unique photochemical properties that enable the formation of a biradicaloid triplet state.Scientific Research Applications

Transformation and Photostability in Water

The transformation of benzophenone derivatives in chlorinated water has been a subject of study. For example, 3,5-dichloro-2-hydroxy-4-methoxybenzophenone, a derivative of benzophenone, is formed in chlorinated water and shows different photostability compared to its parent compounds (Zhuang et al., 2013).

Toxicity and Endocrine Effects

Research has explored the cytotoxic effects of benzophenone derivatives, including their impact on intracellular zinc levels and vulnerability to oxidative stress (Utsunomiya et al., 2019). This line of inquiry is essential for understanding the broader implications of benzophenone exposure.

Antitumor Activity

Some benzophenone derivatives, specifically morpholino and thiomorpholino benzophenones, have shown potential as antitumor agents. These compounds exhibited potent cytotoxic activity against specific cancer cells and significant antitumor activity in vivo (Kumazawa et al., 1997).

Photochemical Properties

Benzophenone photophores, including derivatives, have notable photochemical properties and applications. They are used in biological chemistry, bioorganic chemistry, and material science for covalent attachment processes enabled by light-directed activation (Dormán et al., 2016).

Transformation in Disinfection Processes

The transformation of benzophenone compounds during chlorination disinfection processes and the resultant increase in acute toxicity have been studied. This research is vital for understanding the environmental impact and risks associated with these compounds (Liu et al., 2016).

Interaction with Other Substances

Studies have investigated interactions of benzophenone derivatives with other substances, such as the effect of rosmarinic acid on changes induced by benzophenone-3 in human skin fibroblasts (Galicka & Sutkowska-Skolimowska, 2021).

Preconcentration of Elements

Research has been conducted on the use of modified benzophenone for the preconcentration of elements like thorium, demonstrating the utility of benzophenone derivatives in analytical chemistry (Preetha et al., 2002).

Metabolic Pathways

The metabolism of benzophenone-3 by rat and human liver microsomes and its effects on endocrine-disrupting activity have been explored, contributing to the understanding of its biological processing and potential health impacts (Watanabe et al., 2015).

Derivative Synthesis and Luminescence

The synthesis of novel benzophenone derivatives and their luminescence properties have also been a topic of research, highlighting the chemical versatility and potential applications of these compounds (Kinghat et al., 2008).

Properties

IUPAC Name |

(3,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGNLHUYZKPFNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643842 |

Source

|

| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-38-2 |

Source

|

| Record name | Methanone, (3,5-dichlorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)